15(R)-15-メチル プロスタグランジン F2α メチルエステル

概要

説明

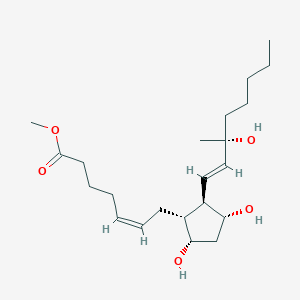

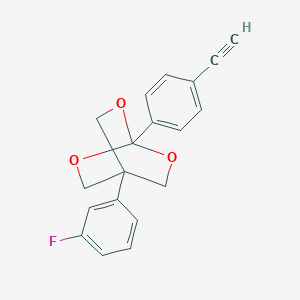

15®-15-methyl Prostaglandin F2alpha methyl ester is a synthetic analog of the naturally occurring prostaglandin F2alpha. Prostaglandins are lipid compounds that perform hormone-like functions in the body, playing crucial roles in various physiological processes such as inflammation, smooth muscle function, and the regulation of the reproductive system . This specific compound is designed to mimic the effects of prostaglandin F2alpha with enhanced stability and potency.

科学的研究の応用

15®-15-methyl Prostaglandin F2alpha methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandins.

Biology: Investigated for its role in cellular signaling and regulation of physiological processes.

Medicine: Explored for its potential therapeutic effects, particularly in reproductive health and inflammation.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry

作用機序

Target of Action

The primary target of 15®-15-methyl Prostaglandin F2alpha methyl ester is the prostaglandin F2α receptor . This receptor is a part of the prostaglandin family, which are lipids that have a hormone-like function throughout the body . The action of prostaglandin F2α is dependent on the number of receptors on the corpus luteum membrane .

Mode of Action

15®-15-methyl Prostaglandin F2alpha methyl ester interacts with its target by binding to the prostaglandin F2α receptor . It is released in response to an increase in oxytocin levels in the uterus and stimulates both luteolytic activity and the release of oxytocin . This interaction facilitates the degradation of the corpus luteum .

Biochemical Pathways

The compound affects the prostaglandin pathway, which is involved in various physiological processes. The binding of 15®-15-methyl Prostaglandin F2alpha methyl ester to the prostaglandin F2α receptor triggers a cascade of events that lead to the luteolytic activity and the release of oxytocin . This process is part of a positive feedback loop that facilitates the degradation of the corpus luteum .

Pharmacokinetics

It’s worth noting that the related compound, prostaglandin f2α, has an elimination half-life of 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma

Result of Action

The molecular and cellular effects of the compound’s action involve the stimulation of luteolytic activity and the release of oxytocin . This leads to the degradation of the corpus luteum . In the context of pregnancy, prostaglandin F2α is used to sustain contracture and provoke myometrial ischemia to accelerate labor and prevent significant blood loss .

Action Environment

It’s worth noting that the action of prostaglandin f2α is dependent on the number of receptors on the corpus luteum membrane , which could potentially be influenced by various environmental factors

生化学分析

Biochemical Properties

The 15®-15-methyl Prostaglandin F2alpha methyl ester interacts with various enzymes, proteins, and other biomolecules. It is the C-15 epimer of the naturally occurring mammalian autacoid PGF2α . It only has 25% of the potency of PGF2α in hamster antifertility studies, which might be due to reduced affinity for FP receptors .

Cellular Effects

The effects of 15®-15-methyl Prostaglandin F2alpha methyl ester on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 15®-15-methyl Prostaglandin F2alpha methyl ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 15®-15-methyl Prostaglandin F2alpha methyl ester may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 15®-15-methyl Prostaglandin F2alpha methyl ester vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

15®-15-methyl Prostaglandin F2alpha methyl ester is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 15®-15-methyl Prostaglandin F2alpha methyl ester within cells and tissues are significant . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 15®-15-methyl Prostaglandin F2alpha methyl ester and any effects on its activity or function are important . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 15®-15-methyl Prostaglandin F2alpha methyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the chemoenzymatic total synthesis, which combines chemical and enzymatic reactions to achieve high stereoselectivity and yield . Key steps include:

Baeyer–Villiger monooxygenase (BVMO)-catalyzed oxidation: This step introduces the necessary oxygen functionalities with high enantioselectivity.

Ketoreductase (KRED)-catalyzed reduction: This step ensures the correct stereochemistry at critical positions.

Copper (II)-catalyzed regioselective p-phenylbenzoylation: This step protects specific hydroxyl groups to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of biocatalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness .

化学反応の分析

Types of Reactions: 15®-15-methyl Prostaglandin F2alpha methyl ester undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

Reduction: Conversion of carbonyl groups to hydroxyl groups.

Substitution: Replacement of specific functional groups with others to modify the compound’s properties.

Common Reagents and Conditions:

Oxidizing agents: Such as Baeyer–Villiger monooxygenase for selective oxidation.

Reducing agents: Such as ketoreductase for stereoselective reduction.

Protecting groups: Such as p-phenylbenzoyl chloride for regioselective protection.

Major Products: The major products formed from these reactions include various hydroxylated and carbonylated derivatives of the original compound, which can be further modified for specific applications .

類似化合物との比較

Prostaglandin F2alpha (PGF2alpha): The naturally occurring counterpart with similar biological functions but lower stability.

Carboprost: A synthetic analog used clinically to treat postpartum hemorrhage.

Latanoprost: Another synthetic analog used primarily in the treatment of glaucoma.

Uniqueness: 15®-15-methyl Prostaglandin F2alpha methyl ester is unique due to its enhanced stability and potency compared to its natural counterpart. Its specific stereochemistry and functional group modifications provide improved receptor binding affinity and selectivity, making it a valuable tool in both research and clinical settings .

特性

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCOAAFKJZXJFP-IFMFXUMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B160236.png)

![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)

![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)

![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)